molecular formula C7H14N2O5S B1400128 4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid CAS No. 1316218-55-9

4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid

Cat. No. B1400128
M. Wt: 238.26 g/mol
InChI Key: BISWBUCIOVNXFQ-UHFFFAOYSA-N
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Description

“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is a chemical compound with the CAS Number: 1316218-55-9 . It has a molecular weight of 238.26 . The IUPAC name for this compound is 4-[(dimethylamino)sulfonyl]-2-morpholinecarboxylic acid . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is 1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is an oil at room temperature . As a carboxylic acid, it may exhibit properties such as weak acidity and the ability to form hydrogen bonds . The solubility of carboxylic acids in water usually decreases with increasing carbon chain length .

Scientific Research Applications

Psychotropic Activity of Phosphorylated Carboxylic Acids Derivatives

Research on phosphorylated carboxylic acids derivatives, such as phosphorylacetohydrazides, indicates potential for developing drugs with psychotropic activity. This includes compounds that improve memory, learning, and exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease (Semina et al., 2016).

Pharmacological Interest of Morpholine Derivatives

Morpholine, a core structure in the chemical of interest, has been found in various organic compounds with diverse pharmacological activities. This review highlights the broad spectrum of pharmacological profiles of morpholine derivatives, including their application in drug design and synthesis for novel therapeutic agents (Asif & Imran, 2019).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including morpholine-3-carboxylic acid derivatives, play significant roles in biocatalysis and microbial fermentation processes. Their impact on microbial inhibitors highlights the importance of understanding their mechanisms for potential applications in bio-based chemical production (Jarboe et al., 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction and purification of carboxylic acids from aqueous streams using liquid-liquid extraction techniques are crucial for bio-based plastic production. This research area could be relevant for separating and purifying "4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid" for various industrial applications (Sprakel & Schuur, 2019).

Bioisosteres of Carboxylic Acid

The exploration of carboxylic acid bioisosteres, aiming to replace the carboxylate moiety for improved pharmacological profiles, could inform the development of novel compounds with enhanced therapeutic potential. Such research underscores the versatility of carboxylic acid derivatives in drug development (Horgan & O’ Sullivan, 2021).

properties

IUPAC Name

4-(dimethylsulfamoyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-5-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWBUCIOVNXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid

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